3-Methoxycatechol Acetonide: Technical Guide to Synthesis & Properties
3-Methoxycatechol Acetonide: Technical Guide to Synthesis & Properties
The following technical guide details the properties, synthesis, and applications of 3-Methoxycatechol Acetonide (chemically known as 4-methoxy-2,2-dimethyl-1,3-benzodioxole).
Chemical Identity & Nomenclature
3-Methoxycatechol acetonide is the colloquial laboratory designation for the cyclic acetal formed between 3-methoxycatechol and acetone. In formal IUPAC nomenclature, it is defined as 4-methoxy-2,2-dimethyl-1,3-benzodioxole .
This compound serves as a critical protected intermediate in organic synthesis, particularly for directing ortho-lithiation and stabilizing the catechol moiety against oxidation during complex multi-step syntheses.
| Property | Detail |
| Common Name | 3-Methoxycatechol acetonide |
| IUPAC Name | 4-methoxy-2,2-dimethyl-1,3-benzodioxole |
| Structure | Benzene ring fused to a 2,2-dimethyl-1,3-dioxole ring; methoxy group at position 4.[1][2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Precursor CAS | 934-00-9 (3-Methoxycatechol); 22961-82-6 (4-Hydroxy-2,2-dimethyl-1,3-benzodioxole) |
| Key Functionality | Acid-labile protecting group; ortho-lithiation director |
Physicochemical Properties
While specific experimental data for the methoxy-derivative is often embedded within patent literature, its properties are reliably extrapolated from its immediate precursor (4-hydroxy-2,2-dimethyl-1,3-benzodioxole) and analogous benzodioxoles.
| Property | Value / Description | Source/Inference |
| Physical State | Colorless to pale yellow oil or low-melting solid | Inferred from MW and acetonide series |
| Solubility | Soluble in DCM, THF, EtOAc, Diethyl ether; Insoluble in water | Lipophilic acetonide moiety |
| Boiling Point | Est. 120–130 °C at 15 mmHg | Extrapolated from 3-methoxycatechol (bp 147°C/15mm) |
| Stability | Stable to base, nucleophiles, and reducing agents.[1][6] Unstable to aqueous acid (hydrolysis). | Acetal functionality |
| NMR Signature | ¹H NMR (CDCl₃): | Characteristic gem-dimethyl singlet |
Synthesis & Preparation Protocols
The synthesis of 3-methoxycatechol acetonide is most efficiently achieved via the "Pyrogallol Route" or direct acetonization of 3-methoxycatechol. The pyrogallol route is often preferred industrially to avoid the high cost of 3-methoxycatechol.
Method A: The Pyrogallol Route (Two-Step)
This method utilizes pyrogallol (1,2,3-trihydroxybenzene) to first form the acetonide, followed by selective methylation.
Step 1: Formation of 4-Hydroxy-2,2-dimethyl-1,3-benzodioxole
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Reagents: Pyrogallol, 2,2-dimethoxypropane (DMP), p-Toluenesulfonic acid (pTsOH), Benzene or Toluene.[7]
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Protocol:
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Dissolve pyrogallol (1.0 eq) in benzene/toluene.
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Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of pTsOH.
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Heat to reflux with a Dean-Stark trap or distill slowly to remove methanol/acetone byproduct.
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Purification: Wash with NaHCO₃, dry, and distill/recrystallize (mp 88-90°C).
-
Yield: Typically 60-70%.
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Step 2: Methylation to 3-Methoxycatechol Acetonide
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Reagents: 4-Hydroxy-2,2-dimethyl-1,3-benzodioxole (from Step 1), Methyl Iodide (MeI) or Dimethyl Sulfate, K₂CO₃, Acetone or DMF.
-
Protocol:
-
Dissolve the hydroxy-acetonide (1.0 eq) in anhydrous acetone.
-
Add anhydrous K₂CO₃ (1.5 eq) and MeI (1.2 eq).
-
Reflux for 4–12 hours (monitor by TLC).
-
Workup: Filter salts, concentrate filtrate, partition between water/ether.
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Yield: >90% conversion to the methoxy ether.
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Method B: Direct Acetonization (Single Step)
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Reagents: 3-Methoxycatechol, Acetone, P₂O₅ (Phosphorus Pentoxide).
-
Protocol:
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Dissolve 3-methoxycatechol in excess acetone.
-
Add P₂O₅ portion-wise at 0°C (exothermic).
-
Stir at room temperature for 2 hours.
-
Decant the acetone solution from the gummy phosphate residue.
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Neutralize with aqueous NaOH, extract with ether.
-
Note: This method is faster but can suffer from lower yields due to polymerization side reactions.
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Reaction Engineering & Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and the subsequent divergent reactivity pathways (Lithiation vs. Deprotection).
Caption: Synthesis pathway from Pyrogallol to 3-Methoxycatechol Acetonide and downstream applications.
Applications in Drug Development
The 3-methoxycatechol acetonide scaffold is a high-value intermediate in medicinal chemistry for three primary reasons:
Directed Ortho-Metalation (DoM)
The acetonide ring exerts a specific directing effect. The oxygen atoms in the 1,3-dioxole ring can coordinate with lithium reagents (e.g., n-BuLi), directing deprotonation to the ortho position (C-3 relative to the ring oxygen, or C-7 in the benzodioxole numbering).
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Mechanism: The lone pairs on the acetonide oxygens chelate the lithium cation, lowering the transition state energy for deprotonation at the adjacent aromatic carbon.
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Utility: This allows for the regioselective introduction of electrophiles (aldehydes, halides, boronic acids) to synthesize complex benzofuran or indole derivatives found in serotonin antagonists and PDE4 inhibitors.
Protection Strategy
The acetonide group is orthogonal to base-catalyzed reactions. It remains stable during:
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Basic alkylations.
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Grignard additions.
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Hydride reductions (LiAlH₄).
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Pd-catalyzed cross-couplings (Suzuki, Sonogashira). It is removed quantitatively using dilute aqueous acid (e.g., acetic acid/water or HCl/THF), regenerating the free catechol.
Pharmacophore Construction
The 2,2-dimethyl-1,3-benzodioxole motif itself appears in various bioactive compounds. It mimics the methylenedioxy group (found in natural products like safrole and berberine) but with increased lipophilicity due to the gem-dimethyl group, potentially improving blood-brain barrier penetration.
Safety & Handling (MSDS Summary)
While specific toxicological data for the acetonide is limited, standard precautions for catechol derivatives apply.
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Hazards: Irritant to eyes, skin, and respiratory system. Potential sensitizer.
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Moisture sensitive (acetonide hydrolysis).
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Spill Response: Absorb with sand or vermiculite. Do not flush into surface water.
References
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Preparation of 4-hydroxy-2,2-dimethyl-1,3-benzodioxole (Intermediate)
- Source: PrepChem. "Synthesis of 4-hydroxy-2,2-dimethyl-1,3-benzodioxole."
-
URL:[Link]
- Synthesis of Benzodioxole Derivatives (Patent)
- Chemical Identity of Precursor (CAS 22961-82-6)
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Reaction of Catechols with Acetone
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1,3-Benzodioxole | 274-09-9 [chemicalbook.com]
- 3. 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde|CAS 23780-59-8 [benchchem.com]
- 4. 4-(2-nitrophenylmercapto)phenol - CAS号 20912-12-3 - 摩熵化学 [molaid.com]
- 5. 4-(2-nitrophenylmercapto)phenol - CAS号 20912-12-3 - 摩熵化学 [molaid.com]
- 6. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
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